2-bromo-3,5-dibenzyloxybenzaldehyde chemical structure and properties
2-bromo-3,5-dibenzyloxybenzaldehyde chemical structure and properties
This guide details the chemical structure, synthesis, and applications of 2-bromo-3,5-dibenzyloxybenzaldehyde , a critical intermediate in the synthesis of polyhydroxylated stilbenes (e.g., resveratrol analogs), chalcones, and other bioactive polyphenols.
[1]
Executive Summary
2-Bromo-3,5-dibenzyloxybenzaldehyde (CAS: 85565-94-2 ) is a halogenated aromatic aldehyde used primarily as a building block in medicinal chemistry. Its structural core combines an electrophilic aldehyde, a chemically versatile aryl bromide, and two protected hydroxyl groups (benzyl ethers). This trifunctional nature makes it an ideal scaffold for divergent synthesis—allowing for sequential functionalization via Wittig/HWE olefination, Suzuki-Miyaura cross-coupling, and benzyl ether deprotection.
Chemical Identity & Structural Analysis[1][2][3][4][5]
| Property | Data |
| IUPAC Name | 2-bromo-3,5-bis(benzyloxy)benzaldehyde |
| CAS Number | 85565-94-2 |
| Molecular Formula | |
| Molecular Weight | 397.27 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DCM, CHCl |
| SMILES | O=Cc1cc(OCc2ccccc2)cc(OCc2ccccc2)c1Br |
Structural Features[1][2][3][5][6][7][8][9][10]
-
Aldehyde (C-1): Acts as a "meta-director" for electrophilic substitution but is primarily used as a handle for carbon-carbon bond formation (e.g., olefination).
-
Bromide (C-2): Located ortho to the aldehyde and one benzyloxy group. This position is sterically crowded but highly reactive for palladium-catalyzed cross-couplings.
-
Benzyloxy Groups (C-3, C-5): Serve as robust protecting groups for phenols, stable to basic conditions (e.g., Wittig reagents) but cleavable via hydrogenolysis (
) or Lewis acids ( ).
Synthetic Pathways[1][7][8][11][12][13]
The synthesis typically proceeds from 3,5-dihydroxybenzaldehyde or 3,5-dihydroxybenzoic acid . The choice of route depends on the availability of starting materials and the scale of production.
Route A: Bromination of Pre-Benzylated Scaffold (Preferred)
This route minimizes side reactions by installing the bulky benzyl groups first, which also helps direct the subsequent bromination to the 2-position via steric and electronic control.
-
Benzylation: 3,5-Dihydroxybenzaldehyde is treated with benzyl bromide (
) and potassium carbonate ( ) in DMF or Acetone. -
Regioselective Bromination: The resulting 3,5-dibenzyloxybenzaldehyde is brominated using N-Bromosuccinimide (NBS) or molecular bromine (
).-
Regiochemistry: The 3,5-alkoxy groups activate positions 2, 4, and 6. Position 4 is sterically favored but para to the aldehyde. However, experimental protocols often favor the 2-bromo isomer, likely due to coordination effects or specific solvent interactions (e.g., using acetic acid).
-
Route B: From 3,5-Dihydroxybenzoic Acid (Total Synthesis Context)
If the aldehyde is not available, the acid is reduced to the alcohol, oxidized to the aldehyde, benzylated, and then brominated.
Visualization: Synthesis Workflow
Caption: Step-wise synthesis of 2-bromo-3,5-dibenzyloxybenzaldehyde from commercially available precursors.
Experimental Protocols
Protocol 1: Synthesis of 3,5-Dibenzyloxybenzaldehyde[1]
-
Reagents: 3,5-Dihydroxybenzaldehyde (1.0 eq), Benzyl bromide (2.2 eq),
(2.5 eq), DMF (0.5 M). -
Procedure:
-
Dissolve 3,5-dihydroxybenzaldehyde in dry DMF under
. -
Add
followed by dropwise addition of benzyl bromide. -
Stir at 60°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1).
-
Workup: Pour into ice water. Filter the precipitate or extract with EtOAc. Recrystallize from Ethanol.[1]
-
Yield: Typically 85–95%.
-
Protocol 2: Bromination to 2-Bromo-3,5-dibenzyloxybenzaldehyde
-
Reagents: 3,5-Dibenzyloxybenzaldehyde (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq),
(0.1 eq, catalyst), Acetonitrile or DCM. -
Procedure:
-
Dissolve starting material in solvent (0.2 M).
-
Add NBS portion-wise at 0°C to control exotherm.
-
Allow to warm to room temperature and stir for 12 hours.
-
Validation: Check NMR for the disappearance of the C-2/C-6 proton signal (which appears as a doublet in the starting material) and the appearance of a singlet (C-6 H) and a shift in the aldehyde proton.
-
Workup: Quench with saturated
(to remove excess ). Extract with DCM. Wash with brine.[2] Dry over .[1] -
Purification: Column chromatography (Silica gel, Hexane:EtOAc gradient).
-
Spectroscopic Characterization
Researchers should verify the structure using
| Nucleus | Chemical Shift ( | Multiplicity | Assignment |
| ~10.3 - 10.4 | Singlet (1H) | Aldehyde (-CHO) | |
| ~7.30 - 7.50 | Multiplet (10H) | Benzyl aromatic protons | |
| ~7.05 | Doublet/Singlet | H-6 (Aromatic ring) | |
| ~6.80 | Doublet/Singlet | H-4 (Aromatic ring) | |
| ~5.15 | Singlet (4H) | Benzylic | |
| ~190.0 | Carbonyl | Aldehyde C=O |
Note: In the 2-bromo isomer, the symmetry of the 3,5-substituted ring is broken. H-4 and H-6 are no longer equivalent.
Reactivity & Applications in Drug Discovery
This compound is a "linchpin" intermediate. The orthogonality of the aldehyde and the bromide allows for modular assembly of complex molecules.
Stilbene Synthesis (Resveratrol Analogs)
The aldehyde function reacts with phosphonates (Horner-Wadsworth-Emmons) or phosphonium salts (Wittig) to form the stilbene double bond.
-
Mechanism: The 2-bromo group remains intact during basic olefination conditions, allowing for subsequent coupling.
-
Target: Synthesis of polyhydroxylated stilbenes (e.g., Pterostilbene derivatives) after deprotection.
Suzuki-Miyaura Coupling
The aryl bromide at C-2 is highly active for Pd-catalyzed coupling with aryl boronic acids.
-
Use Case: Creating biaryl scaffolds or extending the conjugation of the stilbene core.
-
Sterics: The ortho-aldehyde and ortho-benzyloxy groups create steric hindrance. High-activity catalysts (e.g.,
or S-Phos Pd G2) are recommended.
Visualization: Reactivity Map
Caption: Divergent synthesis pathways utilizing the aldehyde, bromide, and ether functionalities.
Safety & Handling
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).
-
Storage: Store under inert atmosphere (
or Ar) at 2–8°C. Light sensitive (aryl bromides can degrade). -
Handling: Use standard PPE (gloves, goggles, fume hood). Avoid contact with strong oxidizing agents.
References
-
PubChem. (n.d.). 3,5-Dibenzyloxybenzaldehyde (Related Compound Data).[3][4] National Library of Medicine. Retrieved from [Link]
-
Mašek, T. (2022). Synthesis of Stilbenolignans and Their Analogs. (Doctoral Dissertation). Charles University, Faculty of Science. (Describes the use of 2-bromo-3,5-bis(benzyloxy)benzaldehyde in stilbene synthesis). Retrieved from [Link]
-
ChemSRC. (n.d.). 2-bromo-3,5-bis(benzyloxy)benzaldehyde CAS 85565-94-2. Retrieved from [Link][5]
